molecular formula C8H8O2 B1293496 2-Hydroxy-4-methylbenzaldehyde CAS No. 698-27-1

2-Hydroxy-4-methylbenzaldehyde

Cat. No.: B1293496
CAS No.: 698-27-1
M. Wt: 136.15 g/mol
InChI Key: JODRRPJMQDFCBJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hydroxy-4-methylbenzaldehyde is an endogenous metabolite . It is the main component of root bark essential oil of Periploca sepium Bunge and is a potential tyrosinase inhibitor present in African medicinal plants . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Pharmacokinetics

It is known to be soluble in oil and slightly soluble in water , which may affect its absorption and distribution in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is air sensitive and should be stored away from air and oxidizing agents under inert gas . The compound’s solubility in oil and slight solubility in water may also affect its bioavailability and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as tyrosinase, which is involved in the oxidation of phenols. The hydroxyl group in this compound allows it to participate in redox reactions, making it a potential inhibitor of tyrosinase . This interaction is crucial in the development of antifungal agents, as it disrupts the cellular antioxidation systems of fungi .

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell function by disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of fungal growth, making it a valuable compound in antifungal treatments . Additionally, this compound can impact cell signaling pathways and gene expression, further contributing to its antifungal properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a redox-active compound, participating in redox cycling that destabilizes cellular redox homeostasis . This mechanism involves the inhibition of enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . By inhibiting these enzymes, this compound enhances the efficacy of conventional antifungal agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under inert gas but is sensitive to air and oxidizing agents . Long-term exposure to these conditions can lead to degradation, affecting its efficacy in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antifungal properties without significant adverse effects. At higher doses, it can cause toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as tyrosinase and participates in redox reactions that affect metabolic flux and metabolite levels . These interactions are crucial for its role as an antifungal agent, as they disrupt the metabolic processes of fungal cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in disrupting cellular redox homeostasis and antioxidation systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of m-cresol with paraformaldehyde in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at room temperature . The reaction mixture is stirred for several hours, and the product is isolated by extraction and purification through column chromatography .

Another method involves the use of tri-n-butylamine and tin tetrachloride as catalysts in toluene, with paraformaldehyde as the aldehyde source . The reaction is carried out at elevated temperatures (100°C) for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of catalysts and solvents may vary depending on the desired yield and purity of the product. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: 2-Hydroxy-4-methylbenzoic acid.

    Reduction: 2-Hydroxy-4-methylbenzyl alcohol.

    Substitution: Methyl ethers of this compound.

Comparison with Similar Compounds

2-Hydroxy-4-methylbenzaldehyde can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents on the benzene ring.

Properties

IUPAC Name

2-hydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODRRPJMQDFCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074407
Record name Benzaldehyde, 2-hydroxy-4-methyl-
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, colourless to light straw crystals with a strong, bitter-almond, phenolic odour
Record name 2-Hydroxy-4-methylbenzaldehyde
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Record name 2-Hydroxy-4-methyl benzaldehyde
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Boiling Point

760.00 to 223.00 °C. @ 760.00 mm Hg
Record name 2-Hydroxy-4-methylbenzaldehyde
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Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
Record name 2-Hydroxy-4-methylbenzaldehyde
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Record name 2-Hydroxy-4-methyl benzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/
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CAS No.

698-27-1
Record name 2-Hydroxy-4-methylbenzaldehyde
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Record name 2-Hydroxy-4-methylbenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-4-methyl-
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Record name Benzaldehyde, 2-hydroxy-4-methyl-
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Record name 4-methylsalicylaldehyde
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Record name 2-HYDROXY-4-METHYLBENZALDEHYDE
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Record name 2-Hydroxy-4-methylbenzaldehyde
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Melting Point

60 - 61 °C
Record name 2-Hydroxy-4-methylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-methyl-phenol (1 g, 9.2 mmol) in toluene (5 ml) at room temperature under nitrogen was added SnCl4 (241 mg, 0.92 mmol) and tri-nbutylamine (0.6 ml, 2.77 mmol). After 20 min, paraformaldehyde (611 mg, 20.3 mmol) was added and the whole stirred at 100° C. for 16 h. The reaction mixture was diluted with water (20 ml) and acidified with 2N HCl to pH2. The solution was extracted with ether (25 ml), washed with brine (20 ml), dried (MgSO4) filtered and evaporated to a brown oil. This oil was purified by column chromatography using 5% EtOAc in pentane as eluant to provide the title product (319 mg, 25%); 1HNMR (400 MHz, CDCl3) δ: 2.3 (s, 3H), 6.75 (m, 2H), 7.35 (d, 1H), 9.75 (s, 1H), 11.00 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
25%

Synthesis routes and methods II

Procedure details

A 1M solution of ethylmagnesium bromide in tetrahydrofuran (100 ml) was cooled to 15° C., and a solution of 10.81 g (0.100 mole) of m-cresol was added during a 45 minute period while the temperature was held at 15° C. Upon completion of the addition, the mixture was stirred at room temperature for 30 minutes, and then a mixture of 7.5 g (0.25 mole) of paraformaldehyde and 17.92 g (0.100 mole) of hexamethylphosphoramide in 200 mL of toluene was added in one portion. The resulting solution was heated at 80° C. for approximately seventeen hours, after which the solvent was evaporated under reduced pressure, leaving a yellow residue. This residue was dissolved in diethyl ether, and this solution was extracted with 50 mL of hydrochloric acid and 100 mL of water. The organic phase was separated, washed with water, and dried over anhydrous magnesium sulfate. After filtration the solution was evaporated under reduced pressure, leaving an orange solid as a residue. This solid was placed on a silica gel column and eluted with methylene chloride/petroleum ether (50/50). Evaporation of the solvents yielded 6.30 g of 4-methylsalicylaldehyde as a yellow solid, m.p. 51°-53° C. The NMR and IR spectra were consistent with the proposed structure.
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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Reaction Step One
Quantity
100 mL
Type
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10.81 g
Type
reactant
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Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
17.92 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of toluene (200 ml) containing cresol (108 g) under a nitrogen atmosphere was added tin tetrachloride (26 g) and tri-N-butylamine (54 g). This mixture was stirred at room temperature for 20 minutes and 66 g of paraformaldehyde added. This solution was then heated at 100° C. for 8 hours. After cooling to room temperature, the reaction mixture was added to water (500 ml) acidified to pH 2 with hydrochloric acid (2N) and extracted with ether, washed with brine, dried (MgSO4) and evaporated to give 2-hydroxy-4-methylbenzaldehyde, m.p.--60°-61° C.
Name
tin tetrachloride
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
tri-N-butylamine
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
108 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of ethyl bromide (13.8 ml) in THF (100 ml) was added dropwise, under nitrogen to a stirred mixture of magnesium turnings (4.44 g) in dry THF (50 ml). After complete Grignard formation a solution of m-cresol (20 g) in THF (100 ml) was added dropwise. The resulting suspension was stirred for 15 mins before a solution of 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2-one (23.7 g) in dry toluene (300 ml) was added dropwise followed by paraformaldehyde (13.85 g). The resulting suspension was heated at reflux overnight. After cooling the suspension was treated with 10% HCl (200 ml) and filtered before separating the organic phase. The organic extracts were washed with water (4×100 ml), dried and evaporated to a yellow crystalline solid (11 g). Low temperature crystallisation from ether gave the title compound as a white crystalline solid (5.31 g). A second crop (0.695 g) was also obtained.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
13.85 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
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reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How is 2-Hydroxy-4-methylbenzaldehyde used in the synthesis of other compounds?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it can be alkylated to form 2-alkoxy-4-methylbenzaldehydes, which are then converted to Schiff bases. [] These Schiff bases can undergo intermolecular self-condensation to produce oligo- and poly(1,4-phenyleneethenylene)s with a regular constitution and (E)-configuration. [] Additionally, this compound can be transformed into a twofold Schiff base, leading to the formation of ladder polymers. []

Q2: Can you describe the coordination chemistry of this compound-derived ligands with transition metals?

A2: this compound can be reacted with isonicotinoyl hydrazone to form ligands like N-2-hydroxy-4-methylbenzaldehyde-isonicotinoyl hydrazone (HMIH). [, ] These ligands exhibit dibasic tridentate behavior, coordinating to transition metal ions (such as Co(II), Ni(II), and Cu(II)) through the deprotonated phenolic oxygen, azomethine nitrogen, and enolic oxygen atoms. [, ] The resulting complexes adopt various geometries depending on the metal ion and reaction conditions. For instance, Co(II) and Ni(II) complexes typically exhibit octahedral geometries, while Cu(II) complexes tend to adopt square planar geometries. []

Q3: Has this compound been identified in natural sources, and if so, are there any associated biological activities?

A3: Yes, this compound has been identified in the root extracts of Vernonia glabra. [] While the specific activity of this compound itself is not detailed in the study, the ethyl acetate fraction of the root extract, containing 6.47% this compound, showed promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv. [] This suggests that this compound, alongside other identified compounds in the extract, may contribute to the plant's traditional use in treating various ailments. []

Q4: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A4: Several spectroscopic techniques are used to characterize this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and their coordination modes in metal complexes. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides structural information and insights into the ligand's behavior. [] Additionally, electronic (UV-Vis) spectroscopy is utilized to study electronic transitions within the molecules and investigate the geometries of metal complexes. [] For complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify individual components. []

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